2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde
Overview
Description
2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde is an organic compound with the molecular formula C17H10O and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a phenylbuta-1,3-diyn-1-yl moiety, which gives it unique chemical properties.
Preparation Methods
The synthesis of 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde typically involves the coupling of a phenylacetylene derivative with a benzaldehyde derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bonds . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylbuta-1,3-diyn-1-yl moiety can interact with aromatic residues in proteins, affecting their structure and function .
Comparison with Similar Compounds
2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1,3-butadiyne: This compound lacks the aldehyde group and has different reactivity and applications.
Bicyclic Phenyl-Ethynyl Architectures: These compounds have similar structural motifs but differ in their specific functional groups and overall molecular architecture.
The uniqueness of this compound lies in its combination of the phenylbuta-1,3-diyn-1-yl moiety with the reactive aldehyde group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-phenylbuta-1,3-diynyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-14-17-13-7-6-12-16(17)11-5-4-10-15-8-2-1-3-9-15/h1-3,6-9,12-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKOWFMNFWTSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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